molecular formula C11H9N B1625438 5-ethynyl-1-methyl-1H-indole CAS No. 61640-21-9

5-ethynyl-1-methyl-1H-indole

Cat. No.: B1625438
CAS No.: 61640-21-9
M. Wt: 155.2 g/mol
InChI Key: PYGMFJNZULYAPO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-1H-indole: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-methyl-1H-indole typically involves the following steps:

  • Starting Material: The synthesis often begins with 1H-indole as the starting material.

  • Functionalization: The indole ring undergoes functionalization to introduce the ethynyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1-methyl-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethynyl group to other functional groups.

  • Reduction: Reduction reactions can reduce the indole ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions may use halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Oxidation can produce carboxylic acids or ketones.

  • Reduction: Reduction can yield alcohols or amines.

  • Substitution: Substitution can result in halogenated derivatives or other substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, 5-ethynyl-1-methyl-1H-indole is used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.

Biology: Biologically, indole derivatives have shown various activities such as antiviral, anti-inflammatory, and anticancer properties. This compound may be explored for similar bioactive properties.

Medicine: In medicine, indole derivatives are investigated for their potential therapeutic effects. This compound could be studied for its efficacy in treating diseases or as a precursor for drug development.

Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals. This compound may find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism by which 5-ethynyl-1-methyl-1H-indole exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1H-Indole: The parent compound without any substituents.

  • 5-Methyl-1H-indole: Similar structure but with a methyl group at the 5-position instead of the ethynyl group.

  • 5-Ethynyl-1H-indole: Similar structure but without the methyl group at the 1-position.

Uniqueness: 5-Ethynyl-1-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMFJNZULYAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485616
Record name 5-ethynyl-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-21-9
Record name 5-ethynyl-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-iodo-1-methyl-1H-indole (1.5 g, 5.84 mmol) were dissolved in mixture of CH2Cl2 (10 ml) and NEt3 (5 ml) and the system was evacuated-back filled by N2 thrice. Pd(PPh3)2Cl2 (122 mg, 3% mol) and TMS-acetylene (0.858 g, 8.7 mmol) were added to it and again flushed N2 into the system. CuI (89 mg, 8% mol) was added and flushed N2 very quickly and reaction was stirred under positive pressure of N2 until reaction completed by TLC (ca. 3 hours). The reaction mixture was diluted with 10 ml of hexane and filtered through celite plug, purified by passing through small column and then suspended in MeOH (20 ml) containing 10 ml of THF. NaOH was added to reaction mixture and stirred at room temp until starting material consumed completely. The reaction mixture was concentrated to 10 ml and extracted with EtOAc from aqueous NH4Cl solution, which was purified by column chromatography; Yield (60%); 1H NMR (300 MHz, CDCl3) δ: 3.03 (s, 1H), 3.73 (s, 3H, NMe), 6.45 (d, J=3.0 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 7.23 (d, J=9.0 Hz, 1H), 7.33 (dd, J=9.0, 1.2 Hz, 1H), 7.80 (bs, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.858 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
122 mg
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
89 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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